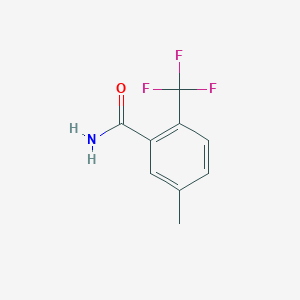

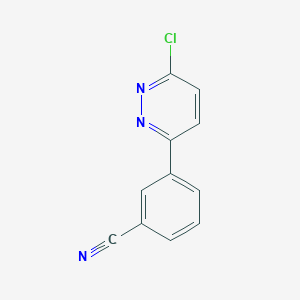

![molecular formula C11H7BrF3NO B2766395 1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯 CAS No. 680215-59-2](/img/structure/B2766395.png)

1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes. This compound has also been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases.

科学研究应用

光致发光和电子应用

一系列包含吡咯单元的π共轭聚合物和共聚物,其结构类似于1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯,已被开发出来以表现出显著的光致发光。这些聚合物在溶液中显示出强光致发光并表现出高光化学稳定性,使其适用于电子应用。合成涉及钯催化的芳基-芳基偶联反应,表明吡咯衍生物在创建具有所需光学性质的材料以用于电子设备中的潜在用途 (Beyerlein & Tieke, 2000)。

光物理性质增强

对带有吡咯部分的溴铼(I)羰基配合物的研究突出了吡咯对配合物光物理性质的影响。这些研究表明,吡咯部分的存在会导致光致发光光谱红移和发光量子产率降低,这归因于分子轨道之间的能隙较窄。这表明吡咯的衍生物,例如1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯,可用于微调发光材料的光物理性质 (Si et al., 2009)。

区域柔性功能化

1-苯基吡咯衍生物的区域选择性功能化已通过涉及溴化和后续有机金属反应的方法实现。这些方法能够合成多功能化的吡咯衍生物,包括与1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯相关的衍生物。此类化学转化对于创建具有特定结构特征的复杂分子以用于药物化学和材料科学研究非常有价值 (Faigl et al., 2012)。

创新的合成方法

已经开发出合成技术来构建复杂的分子,例如吡咯并[1,2-a]喹啉和乌拉嗪,从N-芳基吡咯开始。这些方法利用可见光介导的环化过程,并提供了一种生成与1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯相似或衍生自1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯的结构的途径。这些方法有望合成在制药和有机电子产品中具有潜在应用的新型化合物 (Das et al., 2016)。

电化学性质

对二茂铁基吡咯的研究(其与1-[2-溴-4-(三氟甲氧基)苯基]-1H-吡咯具有结构相似性)探索了它们的电子和电化学性质。这些研究表明,将二茂铁基单元掺入吡咯衍生物中可以产生具有独特电化学行为的材料,适用于氧化还原活性材料和分子电子学 (Hildebrandt et al., 2011)。

作用机制

Target of Action

The compound is structurally similar to other organoboron compounds , which are known to be involved in various biological processes.

Mode of Action

Organoboron compounds are generally known for their role in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many biological processes. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Organoboron compounds are known to participate in various biochemical pathways due to their ability to form carbon-carbon bonds . The downstream effects of these pathways can vary widely and are dependent on the specific targets and mode of action of the compound.

属性

IUPAC Name |

1-[2-bromo-4-(trifluoromethoxy)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c12-9-7-8(17-11(13,14)15)3-4-10(9)16-5-1-2-6-16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIRXJAMGNTMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

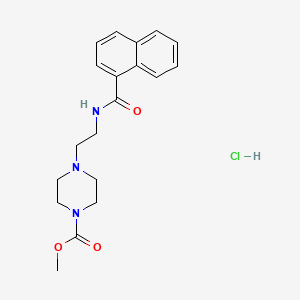

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2766313.png)

![2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/no-structure.png)

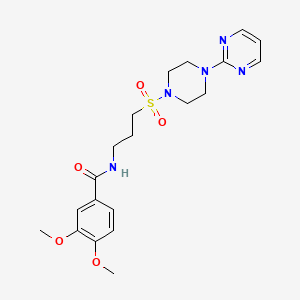

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2766320.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2766322.png)

![4-Hydroxy-3-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2766324.png)

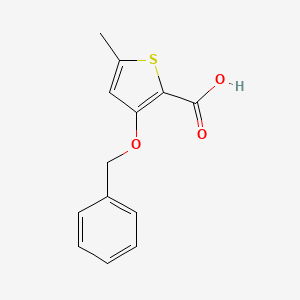

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2766325.png)

![Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766331.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)